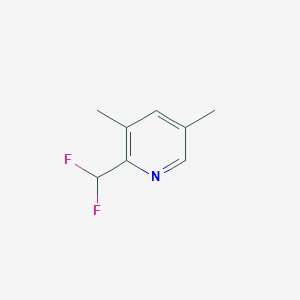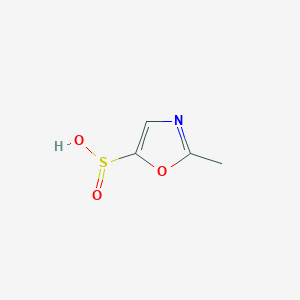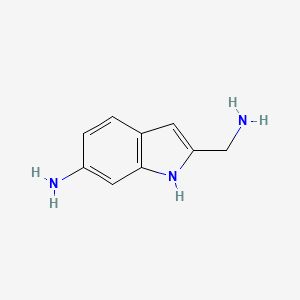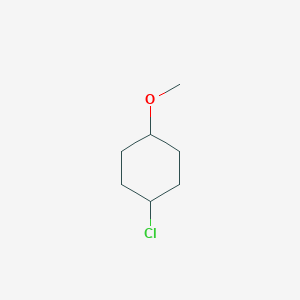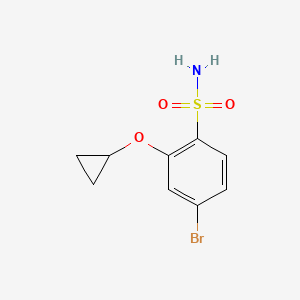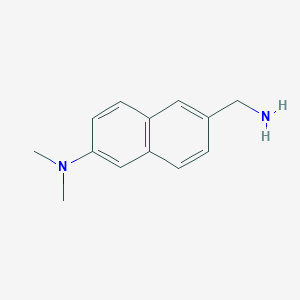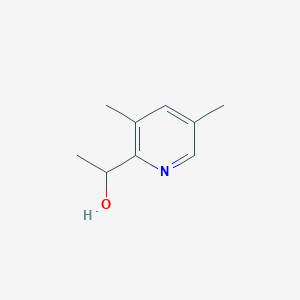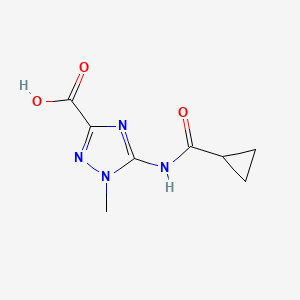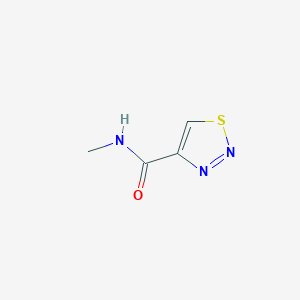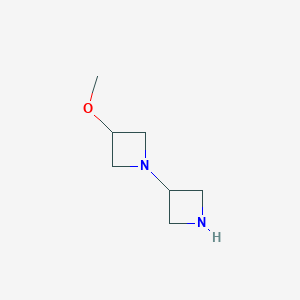
3-Methoxy-1,3'-biazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-1,3’-biazetidine is a heterocyclic compound containing two azetidine rings, one of which is substituted with a methoxy group Azetidines are four-membered nitrogen-containing rings that exhibit significant ring strain, making them highly reactive and valuable in synthetic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,3’-biazetidine typically involves the reaction of azetidine derivatives with methoxy-containing reagents. One common method is the aza-Michael addition, where an azetidine derivative reacts with a methoxy-substituted Michael acceptor under basic conditions. For example, the reaction of N-Boc-azetidin-3-one with a methoxy-substituted Michael acceptor in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can yield 3-Methoxy-1,3’-biazetidine .
Industrial Production Methods
Industrial production of 3-Methoxy-1,3’-biazetidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity 3-Methoxy-1,3’-biazetidine suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-1,3’-biazetidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy-substituted azetidine oxide.
Reduction: The azetidine rings can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Methoxy-substituted azetidine oxide.
Reduction: Corresponding amines.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-1,3’-biazetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methoxy-1,3’-biazetidine involves its interaction with molecular targets through its reactive azetidine rings and methoxy group. The ring strain in the azetidine rings makes them highly reactive, allowing the compound to form covalent bonds with target molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-1,3’-biazetidine: Similar structure but with a hydroxy group instead of a methoxy group.
3-Methyl-1,3’-biazetidine: Similar structure but with a methyl group instead of a methoxy group.
3-Amino-1,3’-biazetidine: Similar structure but with an amino group instead of a methoxy group.
Uniqueness
3-Methoxy-1,3’-biazetidine is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs
Eigenschaften
Molekularformel |
C7H14N2O |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
1-(azetidin-3-yl)-3-methoxyazetidine |
InChI |
InChI=1S/C7H14N2O/c1-10-7-4-9(5-7)6-2-8-3-6/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
KTBGIGCAIOWFIN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CN(C1)C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13121465.png)
